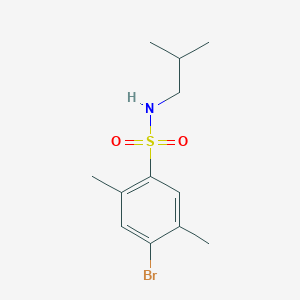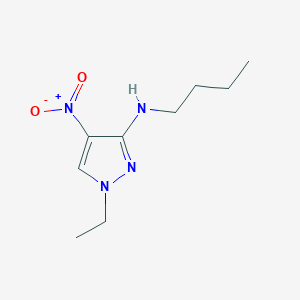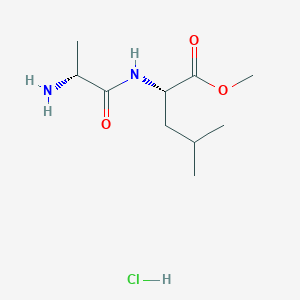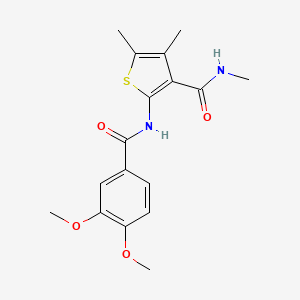
4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, also known as BIMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMS is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit significant photophysical and photochemical properties, making them highly beneficial as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their research demonstrates the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. This highlights the potential of such compounds, including those related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Catalysis
Everson et al. (2014) detail the nickel-catalyzed cross-coupling of aryl halides with alkyl halides using a compound structurally related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide. Their work provides insights into hazardous chemical disposals and nucleophile-free cross-coupling, showcasing the versatility of sulfonamide derivatives in facilitating complex organic reactions. This research can inform further studies on the utility of such compounds in organic synthesis and catalytic processes (Everson et al., 2014).
Enzyme Inhibition and Drug Design
Riaz (2020) investigated new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, focusing on acetylcholinesterase (AChE) and α-glucosidase. This work highlights the potential of sulfonamide derivatives, including those similar to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, in the development of therapeutic agents targeting various enzymes. Their findings suggest the applicability of these compounds in designing drugs for diseases related to enzyme dysfunction, such as Alzheimer's and diabetes (Riaz, 2020).
Spectroscopic and Computational Studies
Murthy et al. (2018) synthesized a new compound related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, focusing on its structural, spectroscopic, and electronic properties through experimental and computational analyses. Their research contributes to understanding the molecular and electronic structures of sulfonamide derivatives, which is essential for the design of materials and molecules with specific optical, electronic, and chemical properties. This study underscores the importance of comprehensive spectroscopic and computational evaluations in the development of new compounds for various scientific and industrial applications (Murthy et al., 2018).
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-8(2)7-14-17(15,16)12-6-9(3)11(13)5-10(12)4/h5-6,8,14H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKKNVQXJUDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)


![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)



